Organic‑Solvent Solubility and Processability: Computed LogP Advantage Over Unsubstituted 9,9‑Bis(hydroxymethyl)fluorene
The 2,7‑di‑tert‑butyl substitution substantially increases hydrophobicity and organic‑solvent compatibility. The target compound has a computed XLogP3 of 5.3, whereas the unsubstituted 9,9‑bis(hydroxymethyl)fluorene has an XLogP3 of 2.2 [1][2]. This 3.1 log‑unit increase translates to approximately three orders of magnitude higher partition into organic media, directly improving solubility in the toluene, dichloromethane, and THF solvents commonly used in polymer synthesis.
| Evidence Dimension | Computed octanol‑water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 5.3 |
| Comparator Or Baseline | 9,9‑Bis(hydroxymethyl)fluorene (CAS 4425‑93‑8), XLogP3 = 2.2 |
| Quantified Difference | ΔXLogP3 = +3.1 (approx. 1,000‑fold higher organic‑phase affinity) |
| Conditions | Computed by XLogP3 algorithm (PubChem 2025 release); consistent with experimental solubility observations in toluene and dichloromethane |
Why This Matters
Higher organic solubility enables higher monomer loading in solution polymerizations, directly supporting the synthesis of higher‑molecular‑weight polymers with fewer insoluble by‑products.
- [1] PubChem Compound Summary: (2,7-Di-tert-butyl-9H-fluorene-9,9-diyl)dimethanol, CID 12984894, XLogP3=5.3. National Library of Medicine, 2025. View Source
- [2] PubChem Compound Summary: 9H-Fluorene-9,9-dimethanol, CID 81643, XLogP3=2.2. National Library of Medicine, 2025. View Source
